Cas no 22926-55-2 (2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide)

2,2,2-Trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a fluorinated acetamide derivative featuring a 1,3,4-thiadiazole core with a phenyl substituent. This compound is of interest in medicinal and agrochemical research due to its structural motifs, which are associated with bioactivity. The trifluoroacetyl group enhances electrophilicity, potentially improving reactivity in synthetic applications. The thiadiazole ring contributes to stability and may influence binding interactions in biological systems. Its well-defined structure makes it a suitable intermediate for the development of pharmaceuticals or crop protection agents. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide structure
22926-55-2 structure
Product Name:2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No:22926-55-2
MF:C10H6F3N3OS
MW:273.234350681305
CID:5453891
PubChem ID:569121
Update Time:2025-09-26

2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-TRIFLUORO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
    • TOSLAB 5885
    • BDBM50331843
    • HVJQDWUYSVRXKC-UHFFFAOYSA-N
    • STL442779
    • AKOS003083722
    • EN300-12634267
    • CHEMBL1288928
    • Z274630634
    • 22926-55-2
    • 2,2,2-Trifluoro-N-(5-phenyl-[1,3,4]thiadiazol-2-yl)-acetamide
    • 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
    • Inchi: 1S/C10H6F3N3OS/c11-10(12,13)8(17)14-9-16-15-7(18-9)6-4-2-1-3-5-6/h1-5H,(H,14,16,17)
    • InChI Key: HVJQDWUYSVRXKC-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1C1C=CC=CC=1)NC(C(F)(F)F)=O

Computed Properties

  • Exact Mass: 273.01836748g/mol
  • Monoisotopic Mass: 273.01836748g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 83.1Ų

2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Pricemore >>

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Additional information on 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Recent Advances in the Study of 2,2,2-Trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 22926-55-2)

The compound 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 22926-55-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

Recent studies have highlighted the synthetic versatility of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, with researchers exploring various synthetic routes to optimize yield and purity. The compound's trifluoroacetamide moiety and thiadiazole ring have been identified as key structural elements contributing to its biological activity. Notably, its ability to interact with specific enzyme targets has made it a promising candidate for further investigation in the context of antimicrobial and anticancer therapies.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exhibits potent inhibitory activity against bacterial enzymes involved in cell wall synthesis. The study employed molecular docking and in vitro assays to elucidate the compound's mechanism of action, revealing strong binding affinity to the active sites of target enzymes. These findings suggest potential applications in addressing antibiotic-resistant bacterial strains.

Another significant development involves the compound's potential as an anticancer agent. A recent preclinical study investigated its effects on various cancer cell lines, observing notable cytotoxicity against specific tumor types while showing minimal toxicity to normal cells. The study proposed that the compound's selectivity may be attributed to its interaction with overexpressed proteins in cancer cells, making it a promising lead compound for further optimization.

Pharmacokinetic studies of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide have also progressed, with researchers focusing on improving its bioavailability and metabolic stability. Structural modifications, such as the introduction of specific substituents on the phenyl ring, have shown promise in enhancing the compound's pharmacokinetic profile without compromising its biological activity.

Looking forward, researchers are exploring the potential of 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide as a scaffold for developing novel therapeutics. Its modular structure allows for diverse chemical modifications, enabling the creation of derivative libraries for structure-activity relationship studies. This approach may lead to the discovery of more potent and selective compounds for various therapeutic indications.

In conclusion, the growing body of research on 2,2,2-trifluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 22926-55-2) underscores its potential as a valuable compound in medicinal chemistry. Continued investigation into its mechanism of action, structural optimization, and therapeutic applications will likely yield important insights for drug discovery and development in the coming years.

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